molecular formula C7H3BrClNS B1376020 3-Bromo-5-chlorothieno[3,2-b]pyridine CAS No. 912332-40-2

3-Bromo-5-chlorothieno[3,2-b]pyridine

Cat. No. B1376020
M. Wt: 248.53 g/mol
InChI Key: QGZAMJYHCIHPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

1.00 g of 5-Chloro-thieno[3,2-b]pyridine (5.91 mmol), 497 mg of sodium bicarbonate (5.91 mmol), 1.54 g of potassium hydrogenphosphate (8.87 mmol) and 1.07 g of magnesium sulfate (8.87 mmol) are placed in a flask with 50 ml of chloroform. The reaction mixture is stirred under reflux for 30 min. 0.55 ml of Bromine (10.82 mmol) is added and stirred under reflux overnight. 0.55 ml of Additional bromine (10.82 mmol) is added and stirred under reflux for 1 day. The reaction mixture is cooled to room temperature and water and CH2Cl2 are added. Organic layer is separated. The water layer is adjusted to pH=14 with 5N NaOH and extracted with CH2Cl2. All organic layers are combined together and dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=5:1) to give 796 mg of the title compound (54%). 1H-NMR (CDCl3): 8.12 (d, 1H, J=7.9 Hz), 7.81 (s, 1H), 7.36 (d, 1H, J=7.9 Hz) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[CH:8]=[CH:9][S:10][C:5]2=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].P([O-])([O-])(O)=O.[K+].[K+].S([O-])([O-])(=O)=O.[Mg+2].[Br:29]Br>C(Cl)Cl.O.C(Cl)(Cl)Cl>[Br:29][C:8]1[C:6]2=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=[C:5]2[S:10][CH:9]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)C=CS2
Name
Quantity
497 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.54 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
1.07 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
Organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC=2C1=NC(=CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 796 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.